molecular formula C11H11BrCl2O B13107930 2-Bromo-1-(3,4-dichlorophenyl)-3-methylbutan-1-one

2-Bromo-1-(3,4-dichlorophenyl)-3-methylbutan-1-one

Cat. No.: B13107930
M. Wt: 310.01 g/mol
InChI Key: GRAJDYCOPPFCBA-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,4-dichlorophenyl)-3-methylbutan-1-one is an organic compound that belongs to the class of brominated ketones. It is characterized by the presence of a bromine atom, two chlorine atoms, and a methyl group attached to a butanone backbone. This compound is often used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3,4-dichlorophenyl)-3-methylbutan-1-one typically involves the bromination of 1-(3,4-dichlorophenyl)-3-methylbutan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products:

  • Substituted derivatives with various functional groups.
  • Oxidized products such as carboxylic acids.
  • Reduced products like alcohols.

Scientific Research Applications

2-Bromo-1-(3,4-dichlorophenyl)-3-methylbutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3,4-dichlorophenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

    2-Bromo-1-(3,4-dichlorophenyl)ethan-1-one: Similar structure but lacks the methyl group on the butanone backbone.

    2-Bromo-1-(3,4-difluorophenyl)ethan-1-one: Contains fluorine atoms instead of chlorine atoms.

    2-Bromo-1-(3,4-dichlorophenyl)propan-1-one: Similar structure but with a shorter carbon chain.

Uniqueness: 2-Bromo-1-(3,4-dichlorophenyl)-3-methylbutan-1-one is unique due to the presence of both bromine and chlorine atoms, as well as the methyl group on the butanone backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C11H11BrCl2O

Molecular Weight

310.01 g/mol

IUPAC Name

2-bromo-1-(3,4-dichlorophenyl)-3-methylbutan-1-one

InChI

InChI=1S/C11H11BrCl2O/c1-6(2)10(12)11(15)7-3-4-8(13)9(14)5-7/h3-6,10H,1-2H3

InChI Key

GRAJDYCOPPFCBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C1=CC(=C(C=C1)Cl)Cl)Br

Origin of Product

United States

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